REACTION_SMILES
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[CH2:50]1[O:51][CH2:52][CH2:53][CH2:54]1.[O:38]=[C:39]([O:40][CH2:41][CH3:42])[N:43]=[N:44][C:45]([O:46][CH2:47][CH3:48])=[O:49].[O:8]=[C:9]1[NH:10][C:11](=[O:12])[c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]21.[OH:1][CH2:2][C:3]1([C:6]#[N:7])[CH2:4][CH2:5]1.[c:19]1([P:20]([c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[c:27]2[cH:28][cH:29][cH:30][cH:31][cH:32]2)[cH:33][cH:34][cH:35][cH:36][cH:37]1>>[CH2:2]([C:3]1([C:6]#[N:7])[CH2:4][CH2:5]1)[N:10]1[C:9](=[O:8])[c:18]2[c:13]([cH:14][cH:15][cH:16][cH:17]2)[C:11]1=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CCOC(=O)N=NC(=O)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N=NC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC1(CO)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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N#CC1(CN2C(=O)c3ccccc3C2=O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |